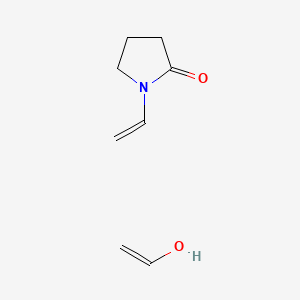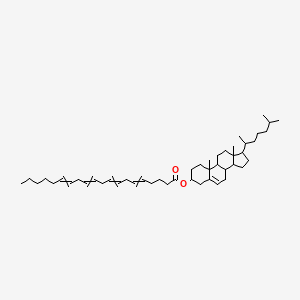
Vinylpyrrolidone vinyl alcohol
Übersicht
Beschreibung
Vinylpyrrolidone vinyl alcohol is a copolymer composed of polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone). This compound is known for its excellent film-forming, adhesive, and emulsifying properties. It is widely used in various applications due to its biocompatibility, non-toxicity, and water solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinylpyrrolidone vinyl alcohol can be synthesized through various methods, including radiation-induced polymerization and chemical crosslinking. One common method involves the gamma irradiation of aqueous solutions of polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone), resulting in the formation of hydrogels . Another method involves the incorporation of silica nanoparticles to enhance the thermal and wettability properties of the copolymer .
Industrial Production Methods
In industrial settings, the copolymer is often produced by blending polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone) in specific ratios, followed by irradiation or chemical crosslinking to achieve the desired properties. The use of eco-friendly methods, such as incorporating vitamin B1-modified silica nanoparticles, has also been explored to improve the characteristics of the copolymer .
Analyse Chemischer Reaktionen
Types of Reactions
Vinylpyrrolidone vinyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the copolymer, such as hydroxyl and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the copolymer.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of aldehydes or carboxylic acids, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Vinylpyrrolidone vinyl alcohol has a wide range of scientific research applications, including:
Biomedical Applications: The copolymer is used in the development of hydrogels for wound dressings, drug delivery systems, and tissue engineering.
Environmental Applications: It is employed in water treatment processes due to its ability to adsorb heavy metals and other contaminants.
Industrial Applications: The copolymer is used in the production of adhesives, coatings, and packaging materials.
Wirkmechanismus
The mechanism of action of poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) involves its ability to form hydrogen bonds with various substrates, enhancing its adhesive and film-forming properties. The copolymer’s hydrophilic nature allows it to interact with water molecules, making it suitable for applications in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Vinylpyrrolidone vinyl alcohol is often compared with other similar compounds, such as polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone). While polyvinyl alcohol is known for its biodegradability and mechanical strength, poly(N-vinyl-2-pyrrolidone) is recognized for its high hydrophilicity and biocompatibility . The copolymer combines the advantageous properties of both components, making it unique and versatile for various applications .
List of Similar Compounds
- Polyvinyl alcohol
- Poly(N-vinyl-2-pyrrolidone)
- Polyvinyl acetate
Eigenschaften
CAS-Nummer |
26008-54-8 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
ethenol;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C2H4O/c1-2-7-5-3-4-6(7)8;1-2-3/h2H,1,3-5H2;2-3H,1H2 |
InChI-Schlüssel |
TYNQZTVRQFTNOF-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC1=O.C=CO |
Kanonische SMILES |
C=CN1CCCC1=O.C=CO |
Synonyme |
P(VA-co-NVP) poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)

![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)



